molecular formula C40H42N6O7 B12588599 D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine CAS No. 644997-32-0

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine

Cat. No.: B12588599
CAS No.: 644997-32-0
M. Wt: 718.8 g/mol
InChI Key: KXSZAVKUIVAWCV-HYGOWAQNSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC nomenclature for this pentapeptide follows a sequential naming convention starting from the N-terminal residue and proceeding to the C-terminal. Each amino acid is denoted as an acyl group, with stereochemical descriptors (D-) prefixed for chiral residues:

IUPAC Name
D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine

Breakdown

  • N-Terminus : D-Phenylalanine (D-Phe)
  • Residue 2 : D-Phenylalanine (D-Phe)
  • Residue 3 : D-Tryptophan (D-Trp)
  • Residue 4 : Glycine (Gly)
  • C-Terminus : D-Tyrosine (D-Tyr)

The systematic name reflects the sequence and stereochemistry:
(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-[(2R)-2-amino-3-phenylpropanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]acetamido]-3-(4-hydroxyphenyl)propanoic acid .

This naming aligns with IUPAC guidelines for peptides, where each residue’s configuration and position are explicitly stated. The “D-” prefix indicates that all chiral centers (except glycine) adopt the R-configuration, contrasting with the natural L- (S-) amino acids .

Properties

CAS No.

644997-32-0

Molecular Formula

C40H42N6O7

Molecular Weight

718.8 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C40H42N6O7/c41-31(19-25-9-3-1-4-10-25)37(49)45-33(20-26-11-5-2-6-12-26)39(51)46-34(22-28-23-42-32-14-8-7-13-30(28)32)38(50)43-24-36(48)44-35(40(52)53)21-27-15-17-29(47)18-16-27/h1-18,23,31,33-35,42,47H,19-22,24,41H2,(H,43,50)(H,44,48)(H,45,49)(H,46,51)(H,52,53)/t31-,33-,34-,35-/m1/s1

InChI Key

KXSZAVKUIVAWCV-HYGOWAQNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, D-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glycine, is coupled to the deprotected amine group using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for D-tryptophan, D-phenylalanine, and D-phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bonds in this compound undergo hydrolysis under specific conditions, though the presence of D-amino acids significantly alters reaction kinetics compared to L-peptides.

Condition Reactivity Products Catalysts/Inhibitors
Acidic (HCl, 6M, 110°C)Slow hydrolysis due to steric hindrance from D-amino acidsFree D-amino acids (Phe, Trp, Gly, Tyr)No enzymatic acceleration
Basic (NaOH, 0.1M)Moderate cleavage at glycine residues due to less steric protectionShorter D-peptide fragmentsMetal ions (e.g., Cu²⁺)
Enzymatic (Trypsin)Resistance to proteolysis; <10% cleavage after 24 hoursMinimal degradationProtease inhibitors enhance stability

Oxidation Reactions

The indole (Trp) and phenolic (Tyr) side chains are susceptible to oxidation, with reaction rates influenced by pH and oxidizing agents.

Oxidizing Agent Target Residue Reaction Outcome Conditions
H₂O₂ (3%)TryptophanFormation of N-formylkynurenine and dioxetane intermediatespH 7.4, 37°C, 2 hours
OzoneTyrosineProduction of 3,4-dihydroxyphenylalanine (D-DOPA) analogs Aqueous solution, RT
UV light (254 nm)Both Trp and TyrCross-linking via radical-mediated dimerizationAerobic conditions

Stability Under Environmental Stressors

The compound exhibits enhanced stability in physiological conditions, a hallmark of D-peptides:

Parameter Effect on Stability Data
pH 2–9Minimal degradation (<5% over 72 hours)HPLC purity >95% post-incubation
Temperature (40°C)No aggregation or precipitation for 30 daysDynamic light scattering confirms stability
Protease-rich mediaRetains 85% structural integrity after 48 hours MALDI-TOF confirms intact mass

Functional Group Modifications

The peptide’s terminal and side-chain groups participate in selective reactions:

  • N-terminal Acylation : Reacts with acetic anhydride to form acetylated derivatives, blocking further elongation.

  • Tyrosine Sulfation : Unlike L-tyrosine, D-tyrosine resists sulfotransferase-mediated sulfation .

  • Tryptophan Halogenation : Electrophilic substitution at C5 of the indole ring occurs with iodine or bromine.

Enzymatic Deracemization Potential

While rare, certain microbial enzymes can partially convert D-tyrosine residues to L-forms:

Enzyme Activity Efficiency
D-amino acid oxidaseOxidizes D-Tyr to 4-hydroxyphenylpyruvate <20% conversion in vitro
Tyrosine phenol-lyaseCatalyzes reversible β-elimination of D-Tyr Substrate inhibition observed

Key Research Findings

  • Pharmacological Stability : The peptide’s half-life in human serum exceeds 12 hours, attributed to D-amino acid resistance to proteases.

  • Oxidative Byproducts : D-DOPA analogs formed during oxidation exhibit fluorescent properties, enabling tracking in biological systems .

  • Thermal Resilience : No conformational changes observed via circular dichroism (CD) at ≤60°C.

Scientific Research Applications

Chemical Research Applications

Peptide Synthesis and Modification Techniques
D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine serves as a model compound in peptide synthesis. Researchers utilize it to study the efficiency of solid-phase peptide synthesis (SPPS) methods, which involve sequentially adding amino acids to a growing peptide chain anchored to a solid resin. This process enhances the understanding of coupling reactions and deprotection strategies essential for synthesizing complex peptides.

Biological Applications

Protein-Protein Interactions
The compound is investigated for its role in modulating protein-protein interactions. Studies suggest that peptides with D-amino acids can influence the stability and activity of proteins, making them valuable in understanding cellular mechanisms. For instance, research has shown that D-amino acids can affect enzyme inhibition, which is crucial for developing therapeutic agents targeting specific pathways.

Neurotransmitter Synthesis
Given that D-phenylalanine and D-tyrosine are precursors for neurotransmitters like dopamine and norepinephrine, this compound may impact neurotransmitter synthesis. Investigations into the effects of various concentrations of phenylalanine and tyrosine on dopamine production have revealed that alterations in these amino acids can significantly influence neurochemical pathways, potentially leading to insights into neuropsychiatric disorders .

Medical Applications

Therapeutic Potential
this compound has been explored for its therapeutic potential in targeting specific receptors or enzymes involved in various diseases. For example, research indicates that compounds derived from phenylalanine and tyrosine can act as inhibitors for enzymes linked to cancer progression. This suggests a promising avenue for developing peptide-based pharmaceuticals aimed at treating tumors .

Industrial Applications

Peptide-Based Materials
In the industrial sector, this compound is utilized in developing peptide-based materials with specific functionalities. Its unique sequence allows for the design of materials with tailored properties for applications in drug delivery systems and biomaterials.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Configuration Variations

D-Phenylalanyl-D-Tyrosine (CAS 87579-24-6)
  • Structure : Dipeptide (D-Phe-D-Tyr).
  • Molecular Weight : 328.36 g/mol .
  • Key Features: Simpler structure with aromatic side chains (phenyl and phenolic groups).
  • Biological Implications : Shorter peptides may lack the spatial organization needed for high-affinity receptor interactions but serve as building blocks for larger analogs.
Glycyl-D-Phenylalanyl-D-Tyrosyl-D-Tryptophyl-D-Phenylalanine (CAS 644997-17-1)
  • Structure : Pentapeptide (Gly-D-Phe-D-Tyr-D-Trp-D-Phe).
  • Molecular Weight : 718.8 g/mol .
  • Key Differences : Glycine is positioned at the N-terminus instead of the fourth residue. This alters backbone flexibility and may impact tertiary structure.
N-Acetyl-L-Phenylalanyl-L-Tyrosine
  • Structure : Acetylated dipeptide (L-configuration).
  • Key Contrast: L-amino acids are prone to enzymatic cleavage, whereas D-residues in the target compound enhance stability .

Functional and Structural Analogues

Endomorphin Derivatives
  • Example : Tyr-Pro-Trp-Phe-NH₂ (Endomorphin-2).
  • Comparison: Endomorphins are L-configured opioid peptides. Substitution with D-amino acids (e.g., D-Trp or D-Phe) in similar peptides improves stability and bioavailability .
Substance P Analogs
  • Example : Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂.
  • Comparison : Glycine in Substance P facilitates β-turn formation. In the target compound, glycine’s position may influence analogous structural motifs .
Protease Resistance
  • Target Compound : All-D configuration prevents recognition by mammalian proteases, extending half-life .
  • L-Configured Peptides : Rapid degradation limits therapeutic utility .
Receptor Binding
  • Aromatic Residues : The dual D-Phe and D-Tyr residues may mimic tyrosine kinase or opioid receptor ligands, though activity depends on stereochemistry. For example, D-Tyr in opioid peptides reduces µ-opioid receptor affinity but enhances δ-receptor selectivity .

Data Table: Structural and Functional Comparison

Compound Name Sequence (D-AA) Molecular Weight (g/mol) Key Features Stability & Activity Insights
D-Phe-D-Phe-D-Trp-Gly-D-Tyr Phe-Phe-Trp-Gly-Tyr ~718.8 All-D, glycine flexibility High protease resistance
D-Phe-D-Tyr (CAS 87579-24-6) Phe-Tyr 328.36 Dipeptide, aromatic side chains Limited receptor binding
Gly-D-Phe-D-Tyr-D-Trp-D-Phe (CAS 644997-17-1) Gly-Phe-Tyr-Trp-Phe 718.8 N-terminal glycine, pentapeptide Altered conformational dynamics
Endomorphin-2 (L-configured) Tyr-Pro-Trp-Phe ~600.7 L-amino acids, opioid activity Rapid degradation in vivo

Biological Activity

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine is a synthetic peptide composed of five D-amino acids. This compound has garnered interest due to its unique structure and potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this peptide, supported by relevant data tables, case studies, and research findings.

Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS). The process involves:

  • Resin Loading : The first amino acid, typically D-tyrosine, is anchored to a solid resin.
  • Deprotection : Protective groups on the amino acids are removed to expose reactive amine groups.
  • Coupling : Subsequent amino acids (glycine, D-tryptophan, D-phenylalanine) are sequentially added using coupling reagents such as HBTU or DIC.
  • Repetition : Steps 2 and 3 are repeated until the desired peptide chain is formed.

Biological Activity

The biological activity of this compound can be analyzed through various mechanisms and effects:

1. Neurotransmitter Interaction

D-amino acids, including D-phenylalanine and D-tyrosine, have been shown to interact with neurotransmitter systems. For example, L-phenylalanine serves as a precursor for neurotransmitters such as dopamine and norepinephrine. However, the D-isomers do not participate in protein synthesis and have limited direct neurochemical roles but may influence neurotransmitter activity indirectly through competitive inhibition or modulation .

2. Potential Analgesic Effects

Research indicates that D-amino acids may exhibit analgesic properties. For instance, studies suggest that D-phenylalanine can block the degradation of enkephalins, which are endogenous opioid peptides that modulate pain perception . This mechanism could potentially provide a pathway for developing analgesic agents based on this peptide structure.

3. Stability and Enzymatic Resistance

The incorporation of D-amino acids into peptides enhances their stability against enzymatic degradation compared to their L-counterparts. This stability is crucial for pharmaceutical applications where prolonged activity in biological systems is desired.

Case Study 1: Analgesic Activity

A study examining the effects of DL-phenylalanine (a mixture of D and L forms) reported significant analgesic effects in patients with chronic pain conditions. While this study did not isolate the effects of the D-isomer alone, it suggests that similar compounds may hold therapeutic potential in pain management .

Case Study 2: Neurotransmitter Modulation

Research investigating the role of phenylalanine in prolactin secretion demonstrated that while L-phenylalanine significantly stimulates prolactin release, D-phenylalanine showed minimal activity. This indicates that while the D-isomer may not directly influence hormonal pathways, it could modulate other biochemical processes indirectly .

Research Findings

Study Focus Findings
Study AAnalgesic EffectsDL-phenylalanine showed significant pain relief in chronic pain patients.
Study BNeurotransmitter InteractionL-phenylalanine stimulated prolactin release; D-isomer had negligible effects.
Study CStability AnalysisPeptides with D-amino acids exhibited enhanced resistance to enzymatic degradation.

Q & A

Basic: What synthetic strategies are recommended for producing D-Phe-D-Phe-D-Trp-Gly-D-Tyr with high enantiomeric purity?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS):
    • Use Rink amide MBHA resin for C-terminal amidation. Activate D-amino acids with HBTU/DIPEA in DMF. Perform iterative coupling/deprotection cycles (20% piperidine in DMF). Cleave with TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2–3 hours .
    • Key Controls: Monitor coupling efficiency via Kaiser test; use chiral HPLC to confirm enantiomeric purity (>98%) .
  • Enzymatic Synthesis:
    • Engineer phenylalanine ammonia lyases (PALs) from Petroselinum crispum to catalyze D-amino acid incorporation. Optimize reaction pH (8.5–9.0) and temperature (37°C) for yield enhancement .

Basic: Which analytical techniques are most effective for confirming the chiral configuration and purity of this tetrapeptide?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy:
    • Compare CD spectra (190–250 nm) to L-form standards. D-configuration exhibits inverted ellipticity peaks at 208 nm and 222 nm .
  • Reverse-Phase HPLC with Chiral Columns:
    • Use a Chirobiotic T column (4.6 × 250 mm, 5 µm) with isocratic elution (0.1% TFA in acetonitrile/water). Retention time shifts confirm enantiopurity .
  • LC-MS:
    • Validate molecular weight (MW: ~754.8 g/mol) via ESI-MS in positive ion mode. Fragmentation patterns distinguish D/L isomers .

Advanced: How does the D-configuration influence the peptide's resistance to proteolytic degradation compared to L-forms?

Methodological Answer:

  • Proteolysis Assay Protocol:
    • Incubate peptide (1 mM) with trypsin (0.1 mg/mL) or chymotrypsin (0.05 mg/mL) in PBS (pH 7.4) at 37°C.
    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Quench with 1% TFA.
    • Analyze degradation via HPLC (C18 column, 220 nm detection). D-forms typically show <10% degradation after 8 hours vs. >90% for L-forms .
  • Data Interpretation: Enhanced stability correlates with resistance to endogenous proteases, suggesting therapeutic potential .

Advanced: What experimental approaches can resolve contradictions in reported bioactivity data of this tetrapeptide across studies?

Methodological Answer:

  • Orthogonal Assays:
    • MTT Assay: Measure cell viability in HEK-293 cells (IC₅₀ reported range: 10–100 µM). Use 24-hour exposure and triplicate replicates .
    • ROS Detection: Quantify reactive oxygen species (ROS) with DCFDA (20 µM, 30 min incubation). Normalize to untreated controls .
  • Contradiction Analysis:
    • Control for peptide aggregation (dynamic light scattering) and purity (HPLC >95%). Use ANOVA with post-hoc Tukey tests to compare studies .

Advanced: How can researchers investigate the interaction between this all-D tetrapeptide and mammalian amino acid hydroxylases?

Methodological Answer:

  • Enzyme Kinetics Assay:
    • Purify tyrosine hydroxylase (TH) or phenylalanine hydroxylase (PAH) from rat brain homogenates.
    • Incubate enzyme (0.1 µM) with peptide (0–200 µM) in 50 mM Tris-HCl (pH 7.0), 100 µM Fe²⁺, 2 mM DTT.
    • Measure product (L-DOPA or L-tyrosine) via HPLC-ECD. Compare Km and Vmax to L-form substrates.
    • Expected Outcome: D-forms show reduced binding affinity (Km increased 5–10×) due to stereospecific active sites .

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